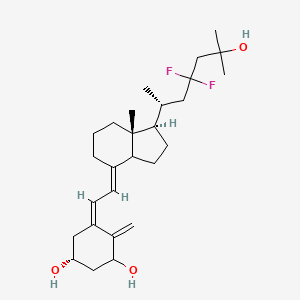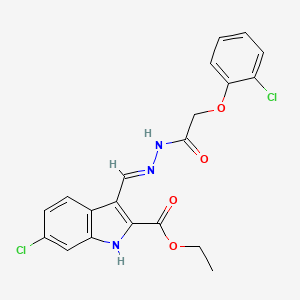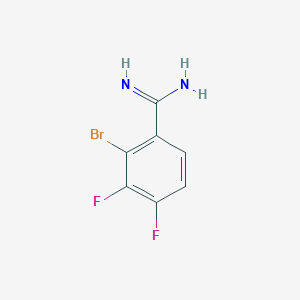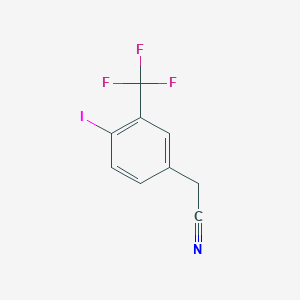
4-Iodo-3-(trifluoromethyl)phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5F3IN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)phenylacetonitrile typically involves the introduction of the iodine and trifluoromethyl groups onto the phenylacetonitrile core. One common method is the halogenation of 3-(trifluoromethyl)phenylacetonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
化学反応の分析
Types of Reactions
4-Iodo-3-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups on the phenyl ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the iodine atom can be replaced by a boronic acid derivative, resulting in the formation of a new carbon-carbon bond .
科学的研究の応用
4-Iodo-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
作用機序
The mechanism of action of 4-Iodo-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In chemical reactions, the iodine and trifluoromethyl groups can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context, such as enzyme inhibition in biological systems or catalytic activity in chemical processes .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the iodine substituent.
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the iodine substituent at the 4-position.
4-Iodo-3-trifluoromethyl-1H-pyrazole: Contains both iodine and trifluoromethyl groups but has a different core structure.
Uniqueness
4-Iodo-3-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both iodine and trifluoromethyl groups on the phenylacetonitrile core. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
特性
分子式 |
C9H5F3IN |
|---|---|
分子量 |
311.04 g/mol |
IUPAC名 |
2-[4-iodo-3-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H5F3IN/c10-9(11,12)7-5-6(3-4-14)1-2-8(7)13/h1-2,5H,3H2 |
InChIキー |
VWBPRYBXMCLJPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


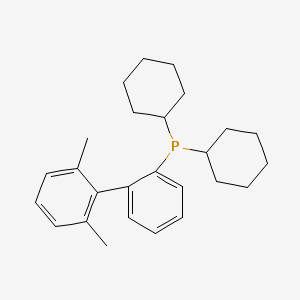

![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
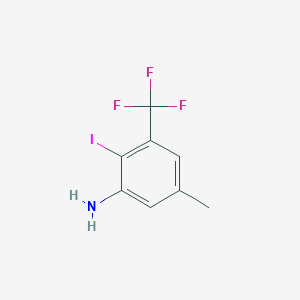

![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)
![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)


